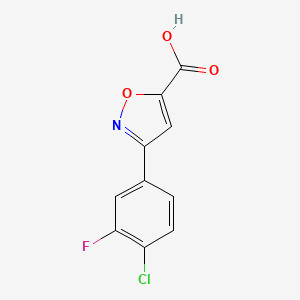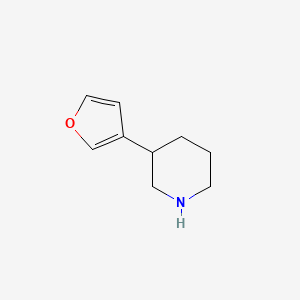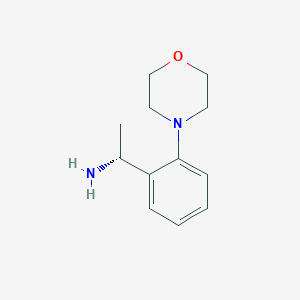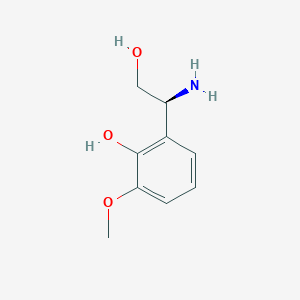![molecular formula C11H9NO3 B13612586 2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid is a complex organic compound characterized by a spirocyclic structure. This compound features a cyclopropane ring fused to an indole moiety, with a carboxylic acid functional group at the 5’ position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid typically involves the reaction of indole derivatives with cyclopropane precursors under specific conditions. One common method includes the use of cyclopropanation reactions where indole derivatives are treated with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the indole ring or the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include various substituted indoles, spirocyclic compounds, and derivatives with modified functional groups. For example, reactions with nucleophiles can lead to the formation of addition products at the cyano groups while conserving the three-membered ring .
Aplicaciones Científicas De Investigación
2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2’-oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles
- 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetrahydroxy
Uniqueness
Compared to similar compounds, 2’-oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid is unique due to its specific functional groups and the position of the carboxylic acid.
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
2-oxospiro[1H-indole-3,1'-cyclopropane]-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c13-9(14)6-1-2-8-7(5-6)11(3-4-11)10(15)12-8/h1-2,5H,3-4H2,(H,12,15)(H,13,14) |
Clave InChI |
DZFRNBXONNVCQK-UHFFFAOYSA-N |
SMILES canónico |
C1CC12C3=C(C=CC(=C3)C(=O)O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


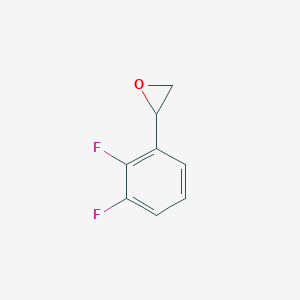


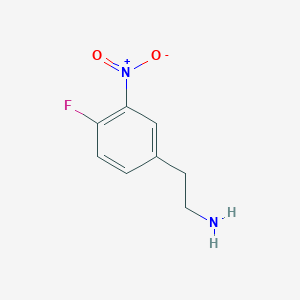
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)

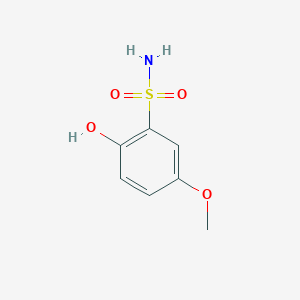
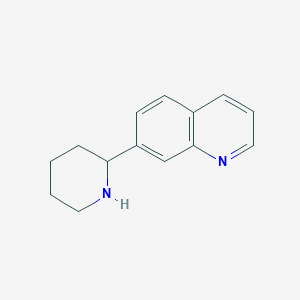
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
